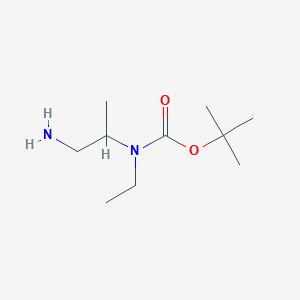

tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical synthesis. This compound is particularly interesting due to its unique structure, which combines a tert-butyl group, an aminopropyl chain, and an ethylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate typically involves the reaction of tert-butyl chloroformate with N-(1-aminopropan-2-yl)-N-ethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level, typically around 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or ethylcarbamate groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as hydroxide ions, alkoxides, or amines can be used in substitution reactions. These reactions are usually carried out in polar solvents like water or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidized derivatives such as N-oxides or carbonyl compounds.

Reduction: Amines or other reduced forms of the original compound.

Substitution: New carbamate derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used as a protecting group for amines. Protecting groups are essential in multi-step synthesis to prevent unwanted reactions at specific sites of a molecule. The tert-butyl group can be easily removed under mild conditions, making it a valuable tool in peptide synthesis and other biological applications.

Medicine

In medicine, carbamates are known for their potential as enzyme inhibitors. This compound may be investigated for its ability to inhibit specific enzymes, which could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various applications, including the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The tert-butyl and ethylcarbamate groups play a crucial role in the binding affinity and specificity of the compound. The exact pathways involved depend on the specific enzyme or target molecule being studied.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl N-(1-aminopropan-2-yl)-N-methylcarbamate

- tert-Butyl N-(1-aminopropan-2-yl)-N-isopropylcarbamate

- tert-Butyl N-(1-aminopropan-2-yl)-N-phenylcarbamate

Uniqueness

tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate is unique due to its specific combination of functional groups. The presence of both tert-butyl and ethylcarbamate groups provides distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in various applications, including organic synthesis, biological research, and industrial processes.

Biological Activity

Introduction

tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate, commonly referred to as Boc-aminopropanol, is a chiral carbamate derivative that plays a significant role in organic synthesis, particularly within the pharmaceutical industry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₈N₂O₂

- Molecular Weight : 174.24 g/mol

- IUPAC Name : tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate

- Appearance : White to off-white solid

- Boiling Point : 264 °C

Synthesis

The synthesis of this compound typically involves the reaction of (R)-1-aminopropan-2-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction can be summarized as follows:

This reaction is conducted at room temperature and can be purified through recrystallization or column chromatography to retain its chiral properties.

Biological Activity

While this compound itself does not exhibit inherent biological activity, it serves as an important intermediate in synthesizing biologically active compounds. Its primary function is as a protecting group for amines, allowing for selective chemical transformations while preserving the amine's functionality.

Carbamates like this compound interact with various enzymes and receptors in biological systems. They often inhibit enzyme functions by forming carbamic acid intermediates that interact with target sites. The specific biological pathways affected can vary significantly based on the compound's structure and target interactions.

Scientific Research Applications

- Organic Synthesis : Used as a protecting group for amines in the synthesis of complex organic molecules.

- Biological Modifications : Employed in modifying biomolecules, such as peptides and proteins, to protect amine functionalities during synthesis.

- Pharmaceutical Development : Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

- Agrochemicals Production : Applied in producing fine chemicals and agrochemicals.

Example 1: Enzyme Inhibition Studies

Research has shown that carbamates can inhibit certain enzymes effectively. For instance, studies on carbamate derivatives have demonstrated their ability to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes. The inhibition mechanism often involves the formation of stable enzyme-inhibitor complexes that prevent substrate binding.

| Compound | Enzyme Target | Inhibition Type | Reference |

|---|---|---|---|

| Compound A | hCA II | Competitive | |

| Compound B | hCA IV | Noncompetitive | |

| tert-butyl N-(1-amino...) | Potentially similar mechanisms | Pending further study |

Example 2: Pharmacokinetic Studies

Pharmacokinetic properties significantly impact the bioavailability and efficacy of carbamates. Research into similar compounds has indicated variable absorption rates and metabolic pathways, suggesting that further studies on tert-butyl N-(1-amino...) could yield insights into its therapeutic potential.

Properties

IUPAC Name |

tert-butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-6-12(8(2)7-11)9(13)14-10(3,4)5/h8H,6-7,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXIODCAQHGGLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)CN)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.